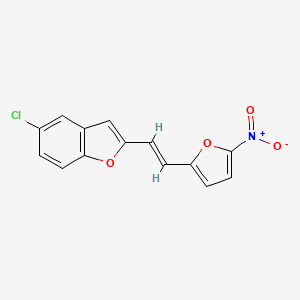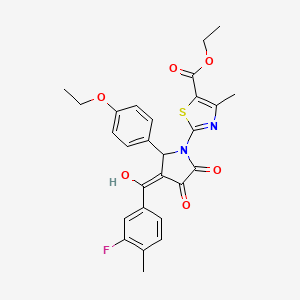![molecular formula C17H10ClNO3 B12897501 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one CAS No. 36771-42-3](/img/structure/B12897501.png)
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one is a heterocyclic compound that belongs to the oxazole family. . This compound features a chromeno-oxazole core structure, which is significant due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. Another method includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration . Industrial production methods often employ flow synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form oxazoles.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).
Cyclization: Cyclodehydration reactions using reagents like Deoxo-Fluor® or Burgess’ reagent.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Vergleich Mit ähnlichen Verbindungen
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique chromeno-oxazole structure, which imparts distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
36771-42-3 |
|---|---|
Molekularformel |
C17H10ClNO3 |
Molekulargewicht |
311.7 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-8-methylpyrano[2,3-e][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H10ClNO3/c1-9-8-13(20)12-6-7-14-15(16(12)21-9)19-17(22-14)10-2-4-11(18)5-3-10/h2-8H,1H3 |
InChI-Schlüssel |
IXGQSKUCPWYFQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


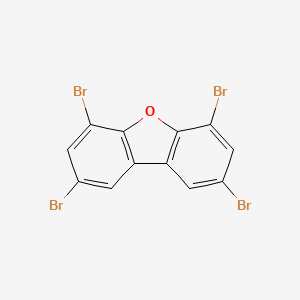


![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
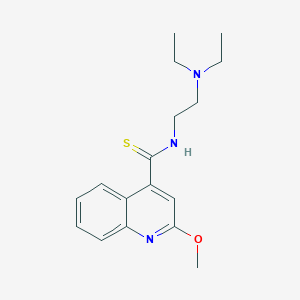
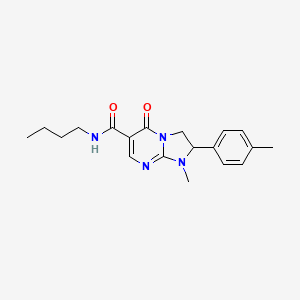
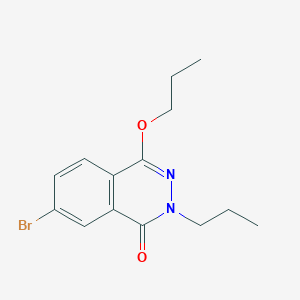
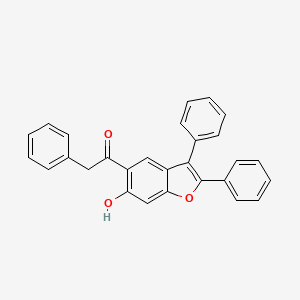
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
